4-(1,3-Dihydroxy-2-(2-hydroxyphenoxy)propyl)benzene-1,2-diol
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Overview
Description
- Its IUPAC name is quite a mouthful, so let’s break it down:
- The benzene ring serves as the core structure.
- The substituent at position 4 is a 1,3-dihydroxy-2-(2-hydroxyphenoxy)propyl group.
- This compound is a derivative of benzene, containing hydroxyl groups that confer its biological activity.
4-(1,3-Dihydroxy-2-(2-hydroxyphenoxy)propyl)benzene-1,2-diol: , also known by its CAS number 1334499-70-5 , is a chemical compound with the following molecular formula: C15H16O6 and a molecular weight of 292.28 g/mol .
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for the preparation of this compound are not readily available in the sources I’ve accessed. it’s likely that researchers have explored various methods to synthesize it.
- Industrial production methods may involve modifications of existing synthetic pathways or novel approaches. Further research would be needed to provide precise details.
Chemical Reactions Analysis
Reactivity: As a phenolic compound, it can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions may yield derivatives with modified hydroxyl groups or substituted benzene rings.
Scientific Research Applications
Chemistry: Researchers may study its reactivity, stability, and interactions with other compounds.
Biology: Investigating its effects on cellular processes, enzyme inhibition, or receptor binding.
Industry: Perhaps as a precursor for other compounds or materials.
Mechanism of Action
- The exact mechanism by which this compound exerts its effects would require further investigation. It could involve interactions with specific proteins, enzymes, or signaling pathways.
Comparison with Similar Compounds
- Unfortunately, I don’t have information on directly similar compounds. its uniqueness lies in the combination of hydroxyl groups and the benzene core.
Remember that this compound’s detailed research and applications might be found in scientific literature or patents.
Properties
Molecular Formula |
C15H16O6 |
---|---|
Molecular Weight |
292.28 g/mol |
IUPAC Name |
4-[1,3-dihydroxy-2-(2-hydroxyphenoxy)propyl]benzene-1,2-diol |
InChI |
InChI=1S/C15H16O6/c16-8-14(21-13-4-2-1-3-11(13)18)15(20)9-5-6-10(17)12(19)7-9/h1-7,14-20H,8H2 |
InChI Key |
DOHRKVZLQIYIMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)O)OC(CO)C(C2=CC(=C(C=C2)O)O)O |
Origin of Product |
United States |
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